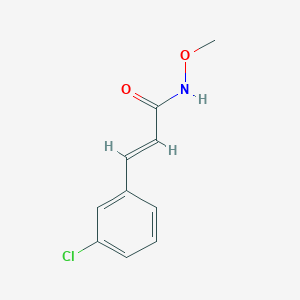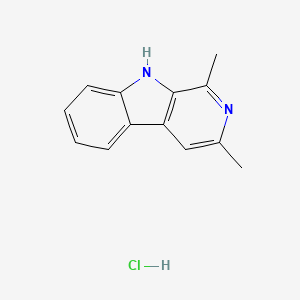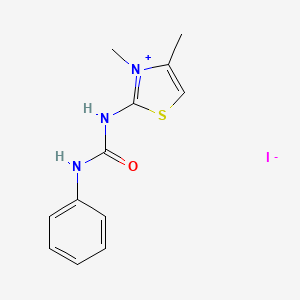
(E)-3-(3-chlorophenyl)-N-methoxyprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-chlorophenyl)-N-methoxyprop-2-enamide, commonly known as Clomazone, is a herbicide that is widely used in agriculture to control weed growth. This compound belongs to the family of amide herbicides and is known to be highly effective against a wide range of weed species.
Wirkmechanismus
The mechanism of action of Clomazone involves the inhibition of the biosynthesis of carotenoids, which are essential pigments that protect plants from oxidative stress. By inhibiting carotenoid biosynthesis, Clomazone disrupts the normal growth and development of weeds, leading to their eventual death. The specific target of Clomazone in the carotenoid biosynthesis pathway is the enzyme phytoene desaturase, which catalyzes the conversion of phytoene to lycopene.
Biochemical and Physiological Effects
Clomazone has been shown to have a number of biochemical and physiological effects on plants. In addition to its inhibition of carotenoid biosynthesis, Clomazone has also been found to induce oxidative stress, alter the expression of genes involved in stress response, and disrupt the normal functioning of cellular membranes. These effects contribute to the herbicidal activity of Clomazone and are responsible for its ability to control weed growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Clomazone for lab experiments is its high efficacy against a wide range of weed species. This makes it a valuable tool for studying the effects of herbicides on plant growth and development. However, one limitation of Clomazone is its potential toxicity to non-target organisms, including humans and animals. Careful attention must be paid to the handling and disposal of Clomazone to minimize the risk of exposure.
Zukünftige Richtungen
There are a number of future directions for research on Clomazone. One area of interest is the development of new formulations of Clomazone that are more environmentally friendly and less toxic to non-target organisms. Another area of interest is the potential use of Clomazone as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of Clomazone for this application. Additionally, research is needed to better understand the biochemical and physiological effects of Clomazone on plants and non-target organisms.
Synthesemethoden
Clomazone can be synthesized by reacting 2-methoxypropene with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with N-methylhydroxylamine to form Clomazone. The synthesis of Clomazone is a complex process that requires careful attention to detail and high-quality reagents to ensure the purity and efficacy of the final product.
Wissenschaftliche Forschungsanwendungen
Clomazone has been extensively studied for its herbicidal properties and has been found to be highly effective against a wide range of weed species. In addition, Clomazone has also been studied for its potential use as an anti-cancer agent. Recent studies have shown that Clomazone can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that plays a key role in protein degradation. This finding suggests that Clomazone may have potential as a novel anti-cancer agent.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-methoxyprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3,(H,12,13)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQGXGZUYIWXLC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C=CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CONC(=O)/C=C/C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)












